molecular formula C5H8BrClN2O B2426274 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride CAS No. 2470436-09-8

2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride

Cat. No. B2426274
CAS RN: 2470436-09-8
M. Wt: 227.49
InChI Key: COWXPNXMTNTSTD-UHFFFAOYSA-N
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Description

“2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride” is a chemical compound with the molecular formula C5H6BrNO2 . It is also known as 2-(3-Bromo-1,2-oxazol-5-yl)ethanol .


Molecular Structure Analysis

The molecular weight of “2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride” is 192.011 Da . The InChI code for this compound is 1S/C5H6BrNO2/c1-10(2,3)15-9(14)12-5-4-7-6-8(11)13-16-7/h6H,4-5H2,1-3H3, (H,12,14) .

Scientific Research Applications

Drug Discovery

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The compound “2-(3-Bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride” could potentially be used in the field of drug discovery due to the presence of the isoxazole ring .

Eco-friendly Synthetic Strategies

In the synthesis of isoxazoles, most methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, these metal-catalyzed reactions have disadvantages such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures . The compound “2-(3-Bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride” could be synthesized using alternate metal-free synthetic routes .

Synthesis of Isoxazoles

The compound “2-(3-Bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride” could be used in the synthesis of isoxazoles . A chemoselective pathway has been introduced to synthesize 1,2,3-triazole-isoxazole derivatives having peptide linkage using a completely metal-free catalyst .

Synthesis of Oxazol-2(3H)-ones

Oxazol-2(3H)-ones play a significant role in the fields of organic synthesis and drug development . The compound “2-(3-Bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride” could potentially be used in the synthesis of oxazol-2(3H)-ones .

Tandem Rearrangement/Aziridination/Ring-Expansion Reaction

The compound “2-(3-Bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride” could be used in a tandem rearrangement/aziridination/ring-expansion reaction . This reaction is scalable and the obtained products were readily converted to other valuable aza-heterocyclic frameworks .

Drug Design

The compound “2-(3-Bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride” could potentially be used in the design of anticancer drugs . The presence of electron donating group OH at position 4 of the phenyl ring increases the electron density, resulting in more interactions for this compound .

properties

IUPAC Name

2-(3-bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O.ClH/c6-5-3-4(1-2-7)9-8-5;/h3H,1-2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWXPNXMTNTSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride

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